
4-羟基-4-(6-甲氧基吡啶-3-基)环己酮
描述
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone is a chemical compound with the linear formula C12H15O3N1 . It is a solid substance . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound is O=C(CC1)CCC1(O)C2=CN=C(OC)C=C2 . The InChI is 1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid . The CAS Number is 708273-57-8 . The MDL number is MFCD13185918 . The molecular weight is 221.25 g/mol.科学研究应用
-
Scientific Field: Chemistry
-
Scientific Field: Phytotoxicity Studies
- A study has been conducted on the synthesis and phytotoxic activity of new pyridones derived from 4-Hydroxy-6-Methylpyridin-2 (1H)-one .
- The study involved the condensation of 4-Hydroxy-6-Methylpyridin-2 (1H)-one with several aliphatic aldehydes to produce new title compounds .
- The effects of these derivatives on the development of certain plant species were evaluated .
- The compounds showed some phytotoxic selectivity, being more active against dicotyledonous species .
-
Scientific Field: Chemical Synthesis
- This compound is available for purchase from chemical suppliers , indicating its use in research and potentially in the synthesis of other compounds .
- It has a linear formula of C12H15O3N1 and a molecular weight of 221.25 .
- It’s often used as a pharmaceutical intermediate , which means it could be used in the production of various pharmaceutical drugs.
-
Scientific Field: Chemical Synthesis
- This compound is available for purchase from chemical suppliers , indicating its use in research and potentially in the synthesis of other compounds .
- It has a linear formula of C12H15NO3 and a molecular weight of 221.25 .
- It’s often used as a pharmaceutical intermediate , which means it could be used in the production of various pharmaceutical drugs.
安全和危害
The compound has been classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 - Causes skin irritation, and H319 - Causes serious eye irritation . The precautionary statements include P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P332 + P313 - If skin irritation occurs: Get medical advice/attention, P337 + P313 - If eye irritation persists: Get medical advice/attention, P362 + P364 - Take off contaminated clothing and wash it before reuse .
属性
IUPAC Name |
4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-3-2-9(8-13-11)12(15)6-4-10(14)5-7-12/h2-3,8,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZVMRZEBPGSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CCC(=O)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681015 | |
| Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone | |
CAS RN |
708273-57-8 | |
| Record name | 4-Hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
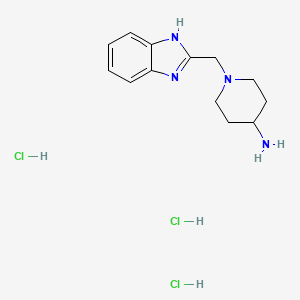
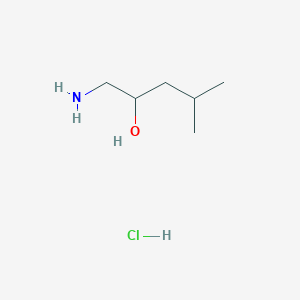
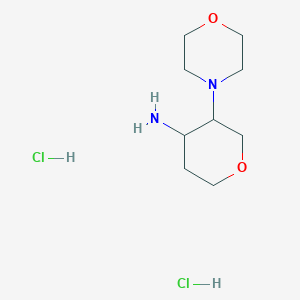
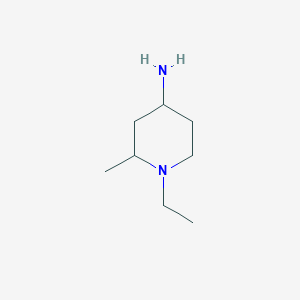
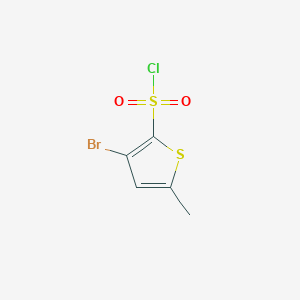
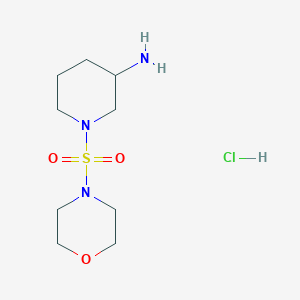
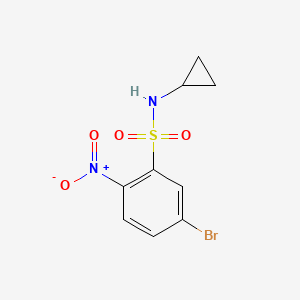
![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)
![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)
![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)